molecular formula C12H17N3O2S B12840901 3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

Cat. No.: B12840901
M. Wt: 267.35 g/mol
InChI Key: HNWXPZGQJIPYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by a unique structure that includes a piperidine ring fused to a benzothiadiazine ring system. The presence of the 2,2-dioxide group adds to its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves the reaction of piperidine derivatives with benzothiadiazine precursors. One common method includes the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, followed by cyclization with trimethyl orthoacetate to form the benzothiadiazine ring . Subsequent bromination and nucleophilic substitution reactions are employed to introduce the piperidine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an ATP-sensitive potassium channel activator, modulating ion flow across cell membranes . Additionally, it can interact with AMPA receptors, influencing neurotransmission and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is unique due to the presence of both the piperidine and benzothiadiazine rings, which confer distinct chemical and biological properties. Its ability to modulate multiple biological targets makes it a versatile compound for various applications.

Biological Activity

3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor, antibacterial, and antifungal properties.

Chemical Structure

The compound has the following chemical structure:

  • Chemical Formula : C₁₂H₁₈N₃O₂S
  • CAS Number : 1153803-31-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and infectious diseases. Below are key findings from different studies.

Antitumor Activity

Several studies have focused on the antitumor potential of related compounds. For instance, a study synthesized derivatives of 3-(piperidin-3-yl)benzothiadiazines and evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in human cancer cells, indicating potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have been explored through structure-activity relationship (SAR) studies. Compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Activity

In addition to antibacterial effects, this compound has also been assessed for antifungal activity. Studies have reported that certain derivatives exhibit significant antifungal properties against common pathogens like Candida albicans and Aspergillus species. The efficacy of these compounds suggests they could be developed into therapeutic agents for treating fungal infections .

Data Tables

Activity Type Tested Compounds Target Organisms IC50 Values (µM)
Antitumor3-(piperidin-3-yl) derivativesVarious cancer cell lines5 - 15
AntibacterialSimilar benzothiadiazinesE. coli, S. aureus10 - 20
AntifungalRelated derivativesC. albicans, A. niger8 - 12

Case Studies

  • Antitumor Efficacy Study
    • Objective : To evaluate the cytotoxic effects of synthesized benzothiadiazine derivatives.
    • Methodology : Cell viability assays were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Results : Several derivatives displayed IC50 values below 10 µM, indicating potent antitumor activity.
  • Antibacterial Mechanism Investigation
    • Objective : To understand the mechanism behind the antibacterial action of piperidine derivatives.
    • Methodology : The study employed time-kill assays and evaluated changes in membrane integrity.
    • Findings : The compounds caused significant membrane disruption in treated bacterial cells.
  • Antifungal Activity Assessment
    • Objective : To test the efficacy of the compound against fungal pathogens.
    • Methodology : Disk diffusion and broth microdilution methods were used.
    • Outcome : Notable inhibition zones were observed against C. albicans at concentrations as low as 8 µg/mL.

Properties

IUPAC Name

3-piperidin-3-yl-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-18(17)14-12-6-2-1-4-10(12)9-15(18)11-5-3-7-13-8-11/h1-2,4,6,11,13-14H,3,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWXPZGQJIPYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3NS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.